molecular formula C7H13F3N2 B13955627 1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine

1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine

Cat. No.: B13955627
M. Wt: 182.19 g/mol
InChI Key: HUMPRDHYPIDLCX-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine is a chemical compound with the molecular formula C7H13F3N2 It is characterized by the presence of a trifluoromethyl group attached to a methanamine backbone, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine typically involves the reaction of a trifluoromethylating agent with a suitable amine precursor. One common method involves the use of trifluoromethyl iodide (CF3I) and a piperidine derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines with different degrees of hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine
  • 1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine
  • 1,1,1-trifluoro-N-(piperidin-3-ylmethyl)ethanamine

Uniqueness

1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine is unique due to the specific position of the trifluoromethyl group and the piperidine ring. This configuration can result in distinct chemical and biological properties compared to its analogs. The trifluoromethyl group can significantly influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)12-5-6-2-1-3-11-4-6/h6,11-12H,1-5H2

InChI Key

HUMPRDHYPIDLCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNC(F)(F)F

Origin of Product

United States

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